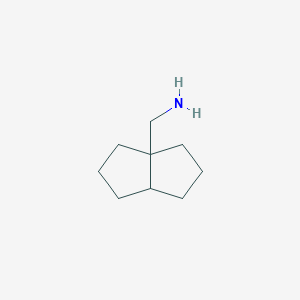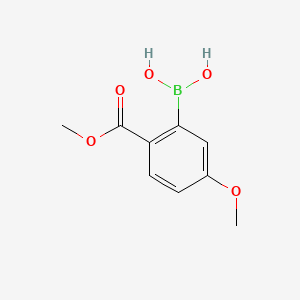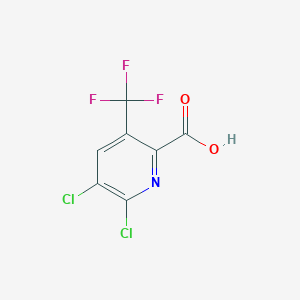
2-(Sec-butoxymethyl)-2-ethylbutane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Sec-butoxymethyl)-2-ethylbutane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl group attached to a chlorine atom. Sulfonyl chlorides are widely used in organic synthesis due to their reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Sec-butoxymethyl)-2-ethylbutane-1-sulfonyl chloride typically involves the reaction of 2-(sec-butoxymethyl)-2-ethylbutane-1-sulfonic acid with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride product. The general reaction scheme is as follows:
R−SO3H+SOCl2→R−SO2Cl+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of sulfonyl chlorides often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically conducted at elevated temperatures and may require the use of catalysts to enhance the reaction rate.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Sec-butoxymethyl)-2-ethylbutane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Reduction: The sulfonyl chloride can be reduced to the corresponding sulfonic acid or sulfinic acid using reducing agents such as lithium aluminum hydride (LiAlH₄).
Oxidation: Although less common, the sulfonyl chloride can undergo oxidation to form sulfonic anhydrides.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.
Reduction: Reducing agents such as LiAlH₄ or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfinic Acids: Formed by partial reduction.
Applications De Recherche Scientifique
2-(Sec-butoxymethyl)-2-ethylbutane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Bioconjugation: Employed in the modification of biomolecules such as proteins and peptides to introduce sulfonyl groups.
Material Science: Utilized in the preparation of sulfonated polymers and resins for use in ion exchange and catalysis.
Mécanisme D'action
The reactivity of 2-(Sec-butoxymethyl)-2-ethylbutane-1-sulfonyl chloride is primarily due to the electrophilic nature of the sulfonyl chloride group. The chlorine atom is a good leaving group, making the sulfonyl chloride susceptible to nucleophilic attack. The mechanism typically involves the formation of a tetrahedral intermediate, followed by the elimination of the chloride ion.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride with similar reactivity but less steric hindrance.
Benzenesulfonyl Chloride: An aromatic sulfonyl chloride with different electronic properties due to the presence of the benzene ring.
Tosyl Chloride (p-Toluenesulfonyl Chloride): A commonly used sulfonyl chloride in organic synthesis with a toluene group.
Uniqueness
2-(Sec-butoxymethyl)-2-ethylbutane-1-sulfonyl chloride is unique due to its branched alkyl structure, which can influence its reactivity and steric properties. This makes it particularly useful in applications where steric hindrance plays a critical role in the reaction outcome.
Propriétés
Formule moléculaire |
C11H23ClO3S |
|---|---|
Poids moléculaire |
270.82 g/mol |
Nom IUPAC |
2-(butan-2-yloxymethyl)-2-ethylbutane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H23ClO3S/c1-5-10(4)15-8-11(6-2,7-3)9-16(12,13)14/h10H,5-9H2,1-4H3 |
Clé InChI |
ZFHXDJHUSANBPM-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OCC(CC)(CC)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Methyl-2-oxabicyclo[2.2.1]heptan-4-aminehydrochloride](/img/structure/B13475846.png)
![(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-2-yl)boronic acid](/img/structure/B13475848.png)


![3'-Fluoro-4-methoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13475859.png)
![2-(Chloromethyl)-6,8-dimethylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B13475870.png)




![6-chloro-1H,2H,3H-pyrazolo[4,3-c]pyridazin-3-one](/img/structure/B13475898.png)
